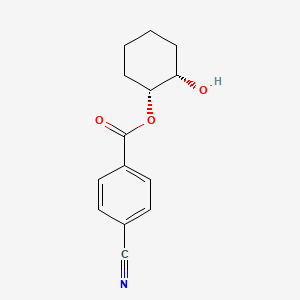
(1R,2S)-2-Hydroxycyclohexyl 4-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-Hydroxycyclohexyl 4-cyanobenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl ring with a hydroxyl group at the second position and a cyanobenzoate group attached to it. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Hydroxycyclohexyl 4-cyanobenzoate typically involves the esterification of (1R,2S)-2-hydroxycyclohexanol with 4-cyanobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Hydroxycyclohexyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The cyanobenzoate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: (1R,2S)-2-Oxocyclohexyl 4-cyanobenzoate.
Reduction: (1R,2S)-2-Hydroxycyclohexyl 4-aminobenzoate.
Substitution: (1R,2S)-2-Tosyloxycyclohexyl 4-cyanobenzoate and subsequent products depending on the nucleophile used.
Scientific Research Applications
(1R,2S)-2-Hydroxycyclohexyl 4-cyanobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Hydroxycyclohexyl 4-cyanobenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyanobenzoate group can interact with enzymes and receptors, modulating their function. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Isopropyl-5-methylcyclohexyl 4-cyanobenzoate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-bromopropanoate
- (1R,2S,5R)-N-[4-(Cyanomethyl)phenyl]-2-isopropyl-5-methylcyclohexanecarboxamide
Uniqueness
(1R,2S)-2-Hydroxycyclohexyl 4-cyanobenzoate is unique due to its specific stereochemistry and the presence of both hydroxyl and cyanobenzoate groups. This combination of functional groups and stereochemistry imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
612086-30-3 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
[(1R,2S)-2-hydroxycyclohexyl] 4-cyanobenzoate |
InChI |
InChI=1S/C14H15NO3/c15-9-10-5-7-11(8-6-10)14(17)18-13-4-2-1-3-12(13)16/h5-8,12-13,16H,1-4H2/t12-,13+/m0/s1 |
InChI Key |
UAFKXTWSRCTQNP-QWHCGFSZSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)O)OC(=O)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1CCC(C(C1)O)OC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)



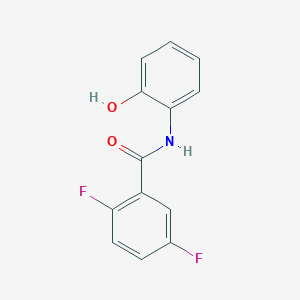
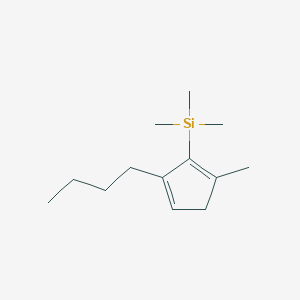
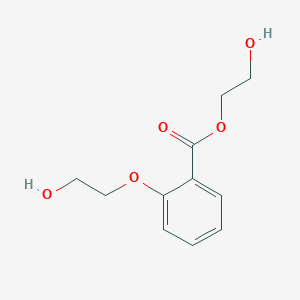
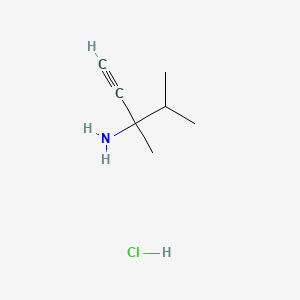
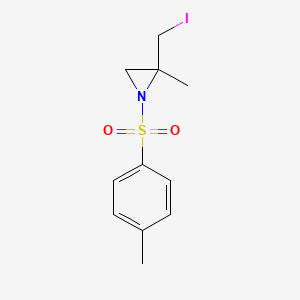
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)


![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
